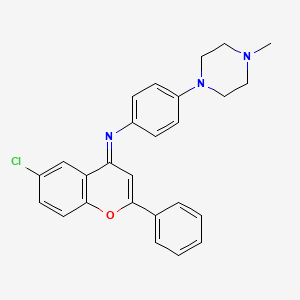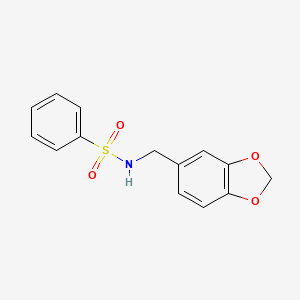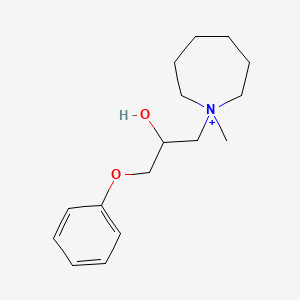
(E)-N-(6-chloro-2-phenyl-4H-chromen-4-ylidene)-4-(4-methylpiperazin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-CHLORO-2-PHENYL-4H-CHROMEN-4-YLIDENE)-4-(4-METHYL-1-PIPERAZINYL)ANILINE is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperazine ring and a chromene core in its structure suggests that it might exhibit interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-2-PHENYL-4H-CHROMEN-4-YLIDENE)-4-(4-METHYL-1-PIPERAZINYL)ANILINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position of the chromene ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Derivative: The piperazine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the chromene derivative with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the phenyl or piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be performed on the chromene ring or the piperazine ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorine atom or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could lead to alcohols or amines.
Applications De Recherche Scientifique
N-(6-CHLORO-2-PHENYL-4H-CHROMEN-4-YLIDENE)-4-(4-METHYL-1-PIPERAZINYL)ANILINE could have various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules like proteins or DNA.
Medicine: Potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(6-CHLORO-2-PHENYL-4H-CHROMEN-4-YLIDENE)-4-(4-METHYL-1-PIPERAZINYL)ANILINE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of signaling pathways or inhibition of specific biological processes. The presence of the piperazine ring suggests potential interaction with neurotransmitter receptors or ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-Chloro-2-phenyl-4H-chromen-4-ylidene)-4-(4-methyl-1-piperazinyl)benzamide
- N-(6-Chloro-2-phenyl-4H-chromen-4-ylidene)-4-(4-methyl-1-piperazinyl)phenol
Uniqueness
N-(6-CHLORO-2-PHENYL-4H-CHROMEN-4-YLIDENE)-4-(4-METHYL-1-PIPERAZINYL)ANILINE is unique due to its specific substitution pattern and the presence of both a chromene core and a piperazine ring. This combination might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C26H24ClN3O |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
6-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylchromen-4-imine |
InChI |
InChI=1S/C26H24ClN3O/c1-29-13-15-30(16-14-29)22-10-8-21(9-11-22)28-24-18-26(19-5-3-2-4-6-19)31-25-12-7-20(27)17-23(24)25/h2-12,17-18H,13-16H2,1H3 |
Clé InChI |
ABVWLQJURSQBCA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)N=C3C=C(OC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![prop-2-en-1-yl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11584446.png)

![6-(4-methoxyphenyl)-N,3-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11584454.png)
![Methyl [(6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate](/img/structure/B11584458.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11584462.png)
![(2E)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11584467.png)
![(2E)-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11584474.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexylpropanamide](/img/structure/B11584479.png)
![(5Z)-5-(4-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11584486.png)
![(6Z)-6-(4-ethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11584490.png)

![(2E)-2-cyano-N-(3-methoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11584499.png)

![5-Ethyl-6-(5-methylfuran-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11584518.png)
